molecular formula C15H9IO3 B189272 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- CAS No. 68903-74-2

2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy-

Cat. No. B189272
CAS RN: 68903-74-2
M. Wt: 364.13 g/mol
InChI Key: CBRHBRGPGPQQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. It also inhibits the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells and tissues. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- in lab experiments is its ability to inhibit the activity of COX-2 and iNOS, which are enzymes involved in inflammation. This makes it a potential candidate for the development of anti-inflammatory drugs. One limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy-. One direction is to further investigate its potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways involved in inflammation and oxidative stress. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- involves the reaction of 3-iodo-4-phenoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base. This reaction results in the formation of the desired compound.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

properties

CAS RN

68903-74-2

Product Name

2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy-

Molecular Formula

C15H9IO3

Molecular Weight

364.13 g/mol

IUPAC Name

3-iodo-4-phenoxychromen-2-one

InChI

InChI=1S/C15H9IO3/c16-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)17/h1-9H

InChI Key

CBRHBRGPGPQQCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I

Origin of Product

United States

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